N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide
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Overview
Description
N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring an indazole core with various substituents, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Substitution Reactions: Introduction of the phenyl and dimethyl groups can be done via Friedel-Crafts alkylation or acylation.
Amide Formation: The final step involves coupling the indazole derivative with 3-methoxybenzoic acid using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the indazole core or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like indazole-3-carboxylic acid and 1-phenyl-1H-indazole share structural similarities.
Benzamide Derivatives: Compounds such as 3-methoxybenzamide and N-phenylbenzamide are related in structure.
Uniqueness
The uniqueness of N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)-3-methoxybenzamide lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other indazole or benzamide derivatives.
Properties
IUPAC Name |
N-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-23(2)13-20(25-22(27)16-8-7-11-18(12-16)28-3)19-15-24-26(21(19)14-23)17-9-5-4-6-10-17/h4-12,15,20H,13-14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWUSMODCJXXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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